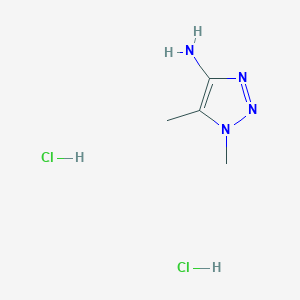

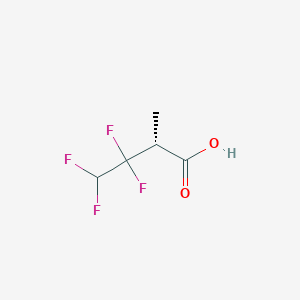

![molecular formula C19H16FN3O2 B2617065 1-Benzyl-4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one CAS No. 1171371-22-4](/img/structure/B2617065.png)

1-Benzyl-4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-Benzyl-4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . Specific structural details for this compound are not available in the retrieved data.Scientific Research Applications

Synthesis and Biological Activity Prediction

A study focused on the synthesis of novel bicyclic systems, including 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones, through a one-pot condensation method. The structural confirmation was achieved using IR, 1H NMR methods, and liquid chromato-mass spectrometry. Biological activity predictions using the PASS method highlighted the compound's potential for further biological applications (Kharchenko, Detistov, & Orlov, 2008).

Antimicrobial and Antitubercular Activity

Another research effort synthesized pyrrole derivatives with 1,3,4-oxadiazole motifs to investigate their antitubercular activity. The study included synthesis characterization and in vitro evaluations, revealing moderate to good activity against Mycobacterium tuberculosis. The research underlines the compound's significance in developing new antitubercular agents and contributes to understanding structure-activity relationships (Joshi et al., 2015).

Anticancer Potential

Research into fluorinated pyrazole compounds incorporating pyridyl 1,3,4-oxadiazole motifs has shown promising results in antimicrobial activity and cytotoxicity studies. The findings suggest a potential application in cancer therapy, with some compounds demonstrating significant activity against methicillin-resistant Staphylococcus aureus (MRSA) at low cytotoxicity levels. This underscores the therapeutic promise of such derivatives in the treatment of cancer and infectious diseases (Desai et al., 2016).

Apoptosis Induction and Potential Anticancer Agents

A specific study identified a novel apoptosis inducer among the 1,2,4-oxadiazole derivatives, demonstrating activity against breast and colorectal cancer cell lines. This compound's ability to arrest cells in the G(1) phase, followed by the induction of apoptosis, indicates its potential as an anticancer agent. The research also highlighted structure-activity relationship (SAR) studies, suggesting avenues for the development of new anticancer therapies (Zhang et al., 2005).

Electronic and Optical Material Applications

The compound's derivatives have been explored for their optical, electronic, and charge transport properties, aiming at applications in luminescent materials and organic light-emitting diodes (OLEDs). The studies focus on synthesizing derivatives with potential use in OLEDs, indicating the compound's versatility beyond biological applications (Sun & Jin, 2017).

properties

IUPAC Name |

1-benzyl-4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN3O2/c20-16-8-6-14(7-9-16)19-21-18(22-25-19)15-10-17(24)23(12-15)11-13-4-2-1-3-5-13/h1-9,15H,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYRDFVZKCGFNMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC2=CC=CC=C2)C3=NOC(=N3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(3-chlorophenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2616983.png)

![3,9-Dibenzyl-3,7,9-triazabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B2616993.png)

![2-methyl-4-[(4-methylphenyl)sulfonyl]-1,3,4-benzoxadiazepin-5(4H)-one](/img/structure/B2616996.png)

![N-[(2-ethoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2616999.png)

![Pyrimidin-2-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B2617000.png)

![4-(4-Chlorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one](/img/structure/B2617001.png)